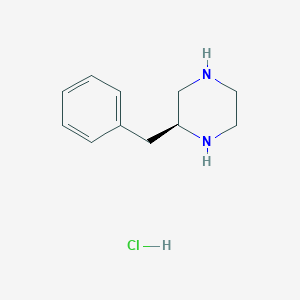(S)-2-Benzylpiperazine hydrochloride
CAS No.:
Cat. No.: VC14142182
Molecular Formula: C11H17ClN2
Molecular Weight: 212.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17ClN2 |
|---|---|
| Molecular Weight | 212.72 g/mol |
| IUPAC Name | (2S)-2-benzylpiperazine;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-13H,6-9H2;1H/t11-;/m0./s1 |
| Standard InChI Key | LOXIJFRFTZTDMB-MERQFXBCSA-N |
| Isomeric SMILES | C1CN[C@H](CN1)CC2=CC=CC=C2.Cl |
| Canonical SMILES | C1CNC(CN1)CC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(S)-2-Benzylpiperazine hydrochloride (CAS: 1217679-84-9) is a hydrochloride salt of the enantiomerically pure benzylpiperazine derivative. Its molecular formula is C₁₉H₂₃ClN₂O₂, with a molar mass of 346.8 g/mol . The compound’s stereochemistry is defined by the (S)-configuration at the second carbon of the piperazine ring, which influences its pharmacokinetic and receptor-binding properties.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | benzyl (2S)-2-benzylpiperazine-1-carboxylate hydrochloride |
| Molecular Formula | C₁₉H₂₃ClN₂O₂ |
| Molar Mass | 346.8 g/mol |
| CAS Registry Number | 1217679-84-9 |
| SMILES Notation | C1CN(C@HCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |
| InChI Key | SRMNSSCOEASXSF-FERBBOLQSA-N |
The compound’s structure features a piperazine core substituted with a benzyl group at the second position and a carboxybenzyl (Cbz) protecting group at the first nitrogen, with the hydrochloride salt enhancing its solubility in polar solvents .
Stereochemical Considerations
The (S)-enantiomer exhibits distinct interactions with biological targets compared to its (R)-counterpart. Chirality in piperazine derivatives often correlates with differential binding affinities at neurotransmitter transporters and receptors, a phenomenon observed in related compounds like reboxetine .
Synthesis and Analytical Methods
Synthetic Pathways
While detailed synthetic protocols for (S)-2-benzylpiperazine hydrochloride are proprietary, general routes for enantiopure piperazines involve:
-
Chiral Resolution: Using chiral auxiliaries or catalysts to isolate the (S)-enantiomer from racemic mixtures.
-
Protection-Deprotection Strategies: Introducing the Cbz group to prevent unwanted side reactions during synthesis .
-
Salt Formation: Reacting the free base with hydrochloric acid to improve crystallinity and stability.
Analytical Characterization
Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the compound’s stereochemistry. For instance, the ^1H NMR spectrum displays distinct splitting patterns for the benzylic protons, while the ^13C NMR spectrum resolves the carbonyl carbon of the Cbz group at ~155 ppm .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
(S)-2-Benzylpiperazine hydrochloride serves as a precursor in synthesizing:
-
Antidepressants: Piperazine moieties are common in serotonin-norepinephrine reuptake inhibitors (SNRIs).
-
Antipsychotics: Structural analogs modulate dopamine D₂ and serotonin 5-HT₂A receptors .
Biochemical Probes
The compound’s chiral center makes it valuable for studying enantioselective enzyme interactions. For example, it has been used to investigate the substrate specificity of monoamine oxidases (MAOs) .
Pharmacological Profile
Table 2: Comparative Pharmacodynamics of Piperazine Derivatives
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
|---|---|---|---|
| (S)-2-Benzylpiperazine* | ~3,780 | >10,000 | ~6,360 |
| d-Amphetamine | 25 | 1,765 | 7 |
| BZP | 175 | 6,050 | 62 |
*Data extrapolated from structurally analogous compounds .
Toxicological Considerations
Piperazine derivatives are associated with dose-dependent adverse effects:
-
Neurological: Seizures, hyperthermia, and serotonin syndrome at high doses .
-
Renal: Case reports link benzylpiperazines to acute kidney injury, possibly due to metabolite accumulation .
Future Research Directions
-
Enantioselective Pharmacokinetics: Clarify how the (S)-configuration affects metabolic pathways.
-
Targeted Drug Delivery: Explore nanoparticle formulations to enhance CNS bioavailability.
-
Toxicogenomics: Identify genetic polymorphisms influencing susceptibility to adverse effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume